3-Chloropropiophenone

Asymmetric synthesis Biocatalysis Chiral alcohol precursors

3-Chloropropiophenone (3-chloro-1-phenylpropan-1-one, CAS 936-59-4) is a β-chloro aryl ketone with molecular formula C9H9ClO and molecular weight 168.62 g/mol. The compound exhibits an almost planar molecular structure with torsion angles within the alkyl side chain of less than 6.3° and a melting point of 54°C.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 936-59-4
Cat. No. B135402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropiophenone
CAS936-59-4
Synonyms1-Phenyl-3-chloro-1-propanone;  2-Chloroethyl Phenyl Ketone;  3-Chloro-1-phenyl-1-propanone;  NSC 227202;  NSC 37238;  β-Chloroethyl phenyl ketone;  β-Chloropropiophenone;  ω-Chloropropiophenone; 
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCl
InChIInChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyKTJRGPZVSKWRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropiophenone (CAS 936-59-4): Procurement-Relevant Specifications and Industrial Role as a β-Chloro Ketone Intermediate


3-Chloropropiophenone (3-chloro-1-phenylpropan-1-one, CAS 936-59-4) is a β-chloro aryl ketone with molecular formula C9H9ClO and molecular weight 168.62 g/mol [1]. The compound exhibits an almost planar molecular structure with torsion angles within the alkyl side chain of less than 6.3° and a melting point of 54°C [2]. It is obtained as colorless crystals in quantitative yield via Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, and serves primarily as a key chiral precursor in the synthesis of enantiomerically pure pharmaceuticals including antidepressants and smoking cessation agents [3].

Why Generic Substitution of 3-Chloropropiophenone with Alternative β-Chloro Ketones or Regioisomers Is Scientifically Invalid


Procurement of 3-chloropropiophenone cannot be substituted by regioisomers such as 4'-chloropropiophenone (CAS 6285-05-8) or structurally related β-halo ketones without compromising downstream synthetic outcomes. The meta-chloro substitution pattern on the phenyl ring is pharmacophorically essential for the biological activity of derived active pharmaceutical ingredients including bupropion and atomoxetine, as the chlorine position dictates receptor binding affinity and metabolic stability [1]. Furthermore, 3-chloropropiophenone exhibits a distinct crystallographic planar conformation (torsion angles < 6.3°) that differs from the packing behavior of the 4-chloro regioisomer (melting point 35-37°C vs 54°C for the 3-isomer), which directly impacts purification protocols and formulation consistency . The compound's unique position as a benchmark substrate in asymmetric reduction methodology development—with documented enantiomeric excess values up to 99.5% ee under optimized biocatalytic conditions—means that substituting alternative β-chloro ketones would require complete re-optimization of chiral resolution protocols, incurring substantial time and resource costs [2].

3-Chloropropiophenone: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Asymmetric Biocatalytic Reduction: Candida utilis Achieves 99.5% ee vs. 28% ee for Unoptimized Strain Control

In head-to-head biotransformation screening across sixteen yeast strains, 3-chloropropiophenone reduction outcomes varied dramatically depending on the biocatalyst employed. Using preheated immobilized Candida utilis cells (bead diameter 1.5 mm, pretreated at 45°C for 50 min), the asymmetric reduction proceeded with 99.5% enantiomeric excess (ee) and 85% yield with 1 g substrate L⁻¹ [1]. In contrast, under the unoptimized control conditions using Aphanocladium album KCh 417, the (R)-3-chloro-1-phenylpropan-1-ol product was obtained with only 28% ee [2]. This 3.55-fold improvement in stereochemical purity is critical for downstream chiral pharmaceutical synthesis.

Asymmetric synthesis Biocatalysis Chiral alcohol precursors

Iron-Catalyzed Asymmetric Hydrogenation: 99% Yield with 90% ee Under Optimized Pressure-Temperature Conditions

Using supported iron-based chiral catalysts for asymmetric catalytic hydrogenation of 3-chloropropiophenone, reaction output and enantiomeric excess values attained 99% and 90%, respectively, when temperature, pressure, and KOH concentration were optimized to 60°C, 1.2 MPa, and 2×10⁻² mol L⁻¹ [1]. This catalytic system represents a cost-effective alternative to precious metal (Rh, Ru, Ir) catalysts, with iron offering substantial economic advantages for industrial-scale chiral reduction.

Catalytic asymmetric hydrogenation Iron catalysis Chiral alcohol synthesis

Friedel-Crafts Acylation: 97% Isolated Yield Confirms Synthetic Accessibility for Multi-Kilogram Procurement

3-Chloropropiophenone was obtained as colorless crystals in 97% isolated yield from the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride in dichloromethane using AlCl₃ (1.25 eq.) at 0°C to ambient temperature over 14 hours [1]. The product was recrystallized from pentane to yield 37.5 g of high-purity material. This near-quantitative yield from readily available starting materials establishes a reliable, scalable synthetic route that supports consistent bulk procurement.

Friedel-Crafts acylation Process chemistry Scalable synthesis

Immobilized Saccharomyces cerevisiae CGMCC 2266: 99% ee with Catalyst Reusability Over Three Cycles

Using immobilized Saccharomyces cerevisiae CGMCC 2266 cells in calcium alginate beads, asymmetric reduction of 3-chloropropiophenone achieved 99% enantiomeric excess (ee) with 80% conversion under optimized conditions (2% sodium alginate, 2 mm bead diameter, 30°C, 24 h re-culture, batch substrate addition) [1]. After three reuse cycles, the immobilized cells retained approximately 60% of original catalytic activity with enantioselectivity intact.

Whole-cell biocatalysis Enantioselective reduction Catalyst immobilization

3-Chloropropiophenone: Validated Industrial and Research Applications Based on Quantitative Evidence


Synthesis of Enantiopure (S)-3-Chloro-1-phenylpropanol for Antidepressant API Manufacturing

3-Chloropropiophenone serves as the prochiral precursor for asymmetric reduction to (S)-3-chloro-1-phenylpropanol, a critical chiral building block for tomoxetine (atomoxetine), fluoxetine, and nisoxetine. Documented biocatalytic protocols using preheated immobilized Candida utilis achieve 99.5% ee and 85% yield [1], while Saccharomyces cerevisiae CGMCC 2266 systems attain 99% ee with 80% conversion [2]. These validated high-ee outcomes eliminate the need for expensive chiral chromatographic separation in antidepressant API manufacturing.

Bupropion Hydrochloride Synthesis: Key Intermediate for Antidepressant and Smoking Cessation Drug Production

3-Chloropropiophenone is the essential starting material for bupropion hydrochloride, a clinically efficacious antidepressant and smoking cessation agent. The established industrial route involves bromination of 3'-chloropropiophenone followed by reaction with tert-butylamine to form bupropion free base, with subsequent HCl salt formation [3]. Patent literature confirms that alternative routes bypassing this intermediate require complex halogenation-amination sequences with lower overall yields and greater impurity profiles [4].

Iron-Catalyzed Asymmetric Hydrogenation Methodology Development and Process Scale-Up

3-Chloropropiophenone is a validated benchmark substrate for iron-catalyzed asymmetric transfer hydrogenation, achieving 99% reaction output and 90% ee under optimized conditions (60°C, 1.2 MPa H₂, KOH 2×10⁻² mol L⁻¹) [5]. The use of earth-abundant iron catalysts instead of precious metals (Rh, Ru, Ir) provides a cost-advantaged pathway for chiral alcohol production, making this substrate essential for process chemistry groups evaluating sustainable catalytic methodologies.

Friedel-Crafts Acylation Process Validation and Multi-Kilogram Synthesis

The well-characterized Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride produces 3-chloropropiophenone in 97% isolated yield after recrystallization from pentane [6]. This reproducible, high-yielding protocol supports reliable multi-kilogram procurement and serves as a teaching example of quantitative β-chloro ketone synthesis in academic and industrial training contexts.

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